![molecular formula C16H16N4O2 B14716336 N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide CAS No. 13666-95-0](/img/structure/B14716336.png)
N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazene linkage between two phenylene groups, each substituted with an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide typically involves the reaction of 1,2-phenylenediamine with acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent like dichloromethane and stirred at room temperature for several hours. The product is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules .
Industry: In the industrial sector, N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene linkage allows the compound to act as a redox-active agent, participating in electron transfer reactions. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- N,N’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- N,N’-[(1,2-Ethanediylbis(oxy-2,1-phenylene)]diacetamide
- N,N’-[(4-Nitro-1,2-phenylene)diacetamide
Uniqueness: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is unique due to its diazene linkage, which imparts distinct redox properties and enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various research applications .
Propriétés
Numéro CAS |
13666-95-0 |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-[2-[(2-acetamidophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) |
Clé InChI |
RITMDVTUOPBKMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


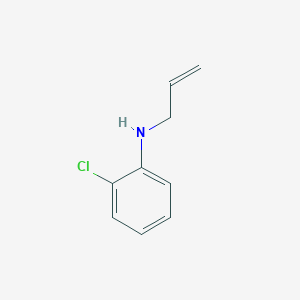

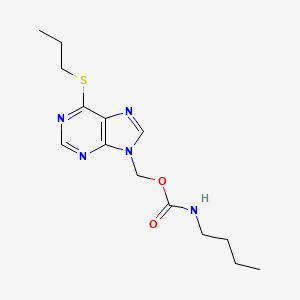
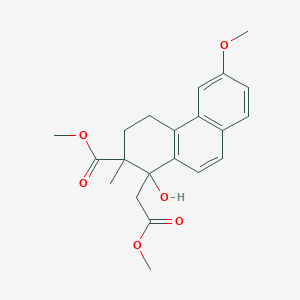
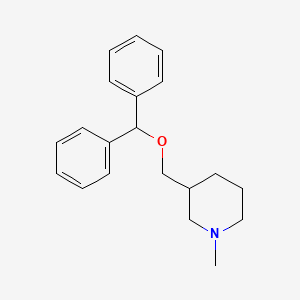
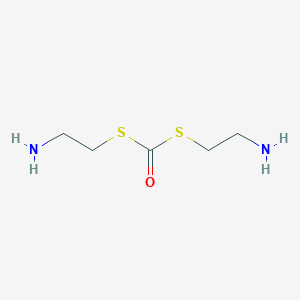
phosphanium chloride](/img/structure/B14716299.png)

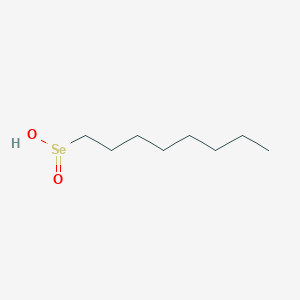
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
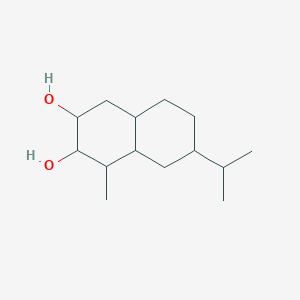
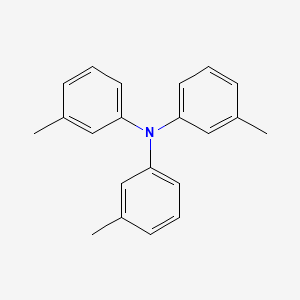
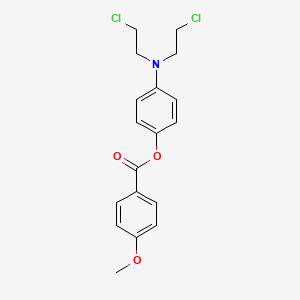
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
